molecular formula C21H17N3O4 B3606447 N-methyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide

N-methyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide

Cat. No.: B3606447
M. Wt: 375.4 g/mol
InChI Key: QCXFJOSNQWHHKY-UHFFFAOYSA-N
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Description

“N-methyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide” is a complex organic compound. It contains a nitrobenzoyl group, an amide group, and a phenyl group. The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the nitrobenzoyl group, the introduction of the amide group, and the attachment of the phenyl group. The exact methods and reagents used would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely exhibit the typical characteristics of nitrobenzoyl compounds, amides, and phenyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Nitrobenzoyl compounds, amides, and phenyl groups each have characteristic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research and development involving this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential as a drug, or its use in various industrial processes .

Properties

IUPAC Name

N-methyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-23(18-8-3-2-4-9-18)21(26)16-6-5-7-17(14-16)22-20(25)15-10-12-19(13-11-15)24(27)28/h2-14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXFJOSNQWHHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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